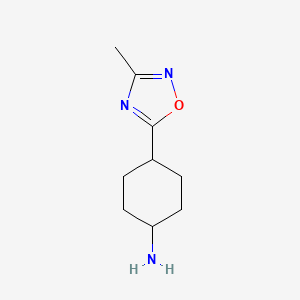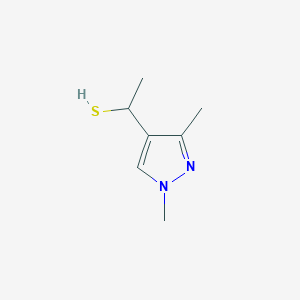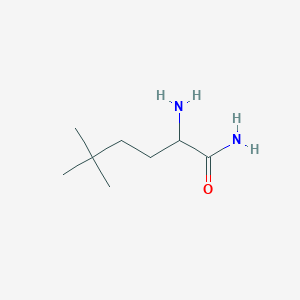
2-Amino-5,5-dimethylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,5-dimethylhexanamide is an organic compound with the molecular formula C8H18N2O It is a derivative of hexanamide, featuring an amino group and two methyl groups attached to the hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,5-dimethylhexanamide typically involves the reaction of 5,5-dimethylhexanoic acid with ammonia or an amine source under controlled conditions. The reaction can be catalyzed by various agents to improve yield and efficiency. One common method involves the use of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and high yield. The process often includes purification steps such as crystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,5-dimethylhexanamide can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of halogenated compounds and a base to facilitate the substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-5,5-dimethylhexanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-Amino-5,5-dimethylhexanamide exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,5-dimethylhexanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-Amino-5,5-dimethylhexanol: Contains a hydroxyl group instead of an amide.
2-Amino-5,5-dimethylhexane: Lacks the amide group, making it less reactive in certain chemical reactions.
Uniqueness
2-Amino-5,5-dimethylhexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino and an amide group allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-amino-5,5-dimethylhexanamide |
InChI |
InChI=1S/C8H18N2O/c1-8(2,3)5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H2,10,11) |
InChI Key |
VTCAPSIEEUTMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


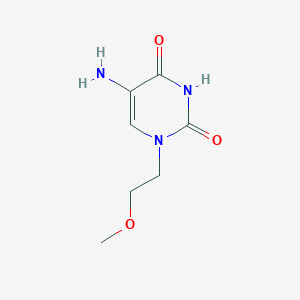

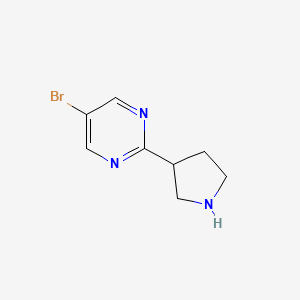
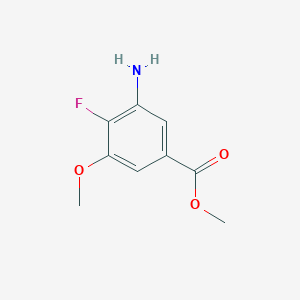



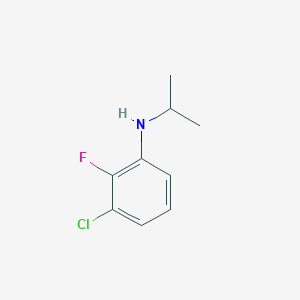
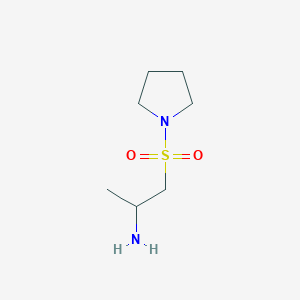
![2-{2-Aminobicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13277359.png)

amine](/img/structure/B13277366.png)
